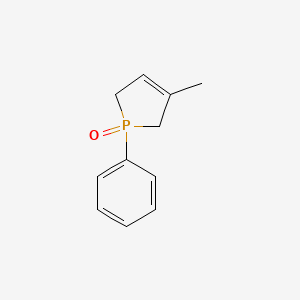

1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide

Description

Background and Significance

The significance of this compound lies in its unique position within the landscape of organophosphorus heterocycles, where it serves as both a fundamental research subject and a practical building block for advanced materials. Phosphole derivatives, including this oxide compound, possess distinctive electronic properties that arise from the reluctance of phosphorus to delocalize its lone pair, resulting in reduced aromaticity compared to pyrrole and other five-membered heterocycles. This characteristic leads to pyramidalization of the phosphorus center and creates opportunities for chemical modifications that can dramatically alter the compound's optical and electronic properties.

The compound's importance in materials science stems from its electron-accepting characteristics, which become particularly pronounced upon oxidation of the phosphorus center. Research has demonstrated that phosphole oxides exhibit low-lying lowest unoccupied molecular orbital energy levels due to effective σ-π orbital interactions between the phosphorus center and the polarizable diene unit. This property makes them valuable components in organic electronic devices, where electron-accepting materials are essential for proper device function. The ability to fine-tune these electronic properties through structural modifications has made phosphole oxides attractive targets for the development of organic semiconductors and light-emitting materials.

| Property Category | Significance | Applications |

|---|---|---|

| Electronic Structure | Low-lying LUMO energy levels | Organic electronics, semiconductors |

| Optical Properties | Tunable absorption and emission | Light-emitting devices, fluorescence probes |

| Chemical Stability | Enhanced stability compared to phosphines | Long-term device applications |

| Synthetic Accessibility | Well-established synthetic routes | Scalable materials production |

The research significance of this compound extends to its role in advancing the understanding of phosphorus heterocycle chemistry. Studies involving phosphole oxides have contributed to the development of new synthetic methodologies, including photoelectrochemical approaches that eliminate the need for stoichiometric oxidants and provide more sustainable synthetic pathways. These advances not only improve the accessibility of phosphole oxide derivatives but also demonstrate the potential for environmentally friendly synthetic approaches in organophosphorus chemistry.

Furthermore, the compound's significance is reflected in its applications in fluorescence imaging and bioimaging technologies. Research has shown that appropriately substituted phosphole oxides can serve as environment-polarity-sensitive probes with large Stokes shifts, making them valuable tools for biological imaging applications. The combination of chemical stability, tuneable optical properties, and biocompatibility positions these compounds as promising alternatives to traditional fluorescent dyes in biological systems.

Nomenclature and Identification

The nomenclature of this compound reflects the systematic naming conventions established for phosphorus heterocycles while accommodating the specific structural features that distinguish this compound from related derivatives. The systematic name follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic nomenclature, with the phosphole ring serving as the parent structure and the various substituents and functional groups specified according to their positions and priorities.

The compound is registered under the Chemical Abstracts Service number 7564-51-4, which serves as its unique identifier in chemical databases and literature. This registration number provides unambiguous identification despite the existence of multiple synonymous names that appear in various sources. The molecular formula C₁₁H₁₃OP accurately represents the elemental composition, indicating eleven carbon atoms, thirteen hydrogen atoms, one oxygen atom, and one phosphorus atom.

| Identifier Type | Value | Source Database |

|---|---|---|

| Chemical Abstracts Service Number | 7564-51-4 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₃OP | Multiple databases |

| Molecular Weight | 192.19 Daltons | PubChem, NIST |

| International Chemical Identifier Key | DBZGWWBWDYGSRA-UHFFFAOYSA-N | International databases |

Alternative nomenclature for this compound includes several synonymous names that reflect different naming conventions and historical usage patterns. The compound may be referred to as 3-methyl-1-phenyl-3-phospholene 1-oxide, emphasizing the phospholene structural framework, or as 2,5-dihydro-3-methyl-1-phenylphosphole-1-oxide, which provides a more complete description of the ring saturation pattern. These alternative names, while chemically equivalent, may appear in different contexts depending on the specific research focus or historical period of the literature.

The International Union of Pure and Applied Chemistry name for this compound follows the established conventions for naming phosphorus heterocycles, with the phosphole ring system serving as the core structure. The numbering system begins with the phosphorus atom as position 1, and the substituents are named and numbered according to their attachment points on the ring. The oxide functionality is indicated by the "1-oxide" designation, specifying that the oxygen atom is bonded to the phosphorus center.

Structural identification through spectroscopic methods provides additional confirmation of the compound's identity and purity. The International Chemical Identifier string InChI=1S/C11H13OP/c1-10-7-8-13(12,9-10)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 provides a standardized representation of the molecular structure that can be used for database searches and computational analysis. This identifier encodes the connectivity information necessary for unambiguous structural specification and facilitates automated structure-based searching in chemical databases.

Historical Context of Phosphole Chemistry

The historical development of phosphole chemistry provides essential context for understanding the significance of this compound within the broader evolution of organophosphorus heterocycle research. The discovery and development of phosphole derivatives represents a relatively recent chapter in heterocyclic chemistry, with the first phosphole compounds being synthesized several decades after their nitrogen and sulfur analogs had been extensively studied and characterized.

The foundational work in phosphole chemistry began in the 1950s with the synthesis of pentaphenylphosphole, which was first reported in 1959 and represented one of the earliest successful preparations of a stable phosphole derivative. This achievement marked a significant milestone in organophosphorus chemistry, as it demonstrated the feasibility of incorporating phosphorus into five-membered ring systems while maintaining structural stability. The successful synthesis of pentaphenylphosphole opened the door for subsequent investigations into the properties and applications of phosphole derivatives, establishing the groundwork for the extensive research that would follow.

| Historical Milestone | Year | Significance |

|---|---|---|

| First phosphole synthesis | 1953 | Initial demonstration of phosphole stability |

| Pentaphenylphosphole preparation | 1959 | Established synthetic methodology |

| Parent phosphole synthesis | 1987 | Completed fundamental phosphole series |

| Materials applications emergence | 1990s | Recognition of electronic properties |

The synthesis of the parent phosphole compound itself proved to be a more challenging endeavor, requiring nearly three decades of additional research before being successfully achieved in 1987. This extended timeline reflects the inherent challenges associated with phosphorus heterocycle chemistry, including issues related to air sensitivity, synthetic methodology development, and the need for specialized handling techniques. The eventual successful preparation of the parent phosphole represented a crucial achievement that provided researchers with access to the most fundamental member of the phosphole family for detailed study and characterization.

The recognition of phosphole derivatives as valuable materials for electronic and optical applications emerged during the 1990s and early 2000s, as researchers began to appreciate the unique electronic properties arising from the phosphorus center's role in the heterocyclic system. This period saw increasing interest in the potential applications of phosphole derivatives in organic electronics, leading to extensive research into structure-property relationships and synthetic methodology development. The identification of phosphole oxides as particularly promising materials for light-emitting devices and organic semiconductors further accelerated research interest in this area.

The development of efficient synthetic methodologies for phosphole preparation has been a continuing theme throughout the historical evolution of this field. Early synthetic approaches often relied on harsh reaction conditions and specialized reagents, limiting the accessibility of phosphole derivatives for broader research applications. The development of more mild and versatile synthetic methods, including transition metal-catalyzed approaches and modern coupling reactions, has significantly expanded the range of accessible phosphole derivatives and facilitated their investigation for various applications.

Importance in Organophosphorus Chemistry

The importance of this compound in organophosphorus chemistry extends far beyond its individual properties to encompass its role as a representative member of a compound class that has fundamentally expanded the understanding of phosphorus-containing heterocycles and their applications. Within the broader context of organophosphorus chemistry, phosphole oxides represent a unique structural motif that combines the distinctive electronic properties of phosphorus with the geometric constraints of cyclic systems, resulting in compounds with properties that cannot be achieved through other structural approaches.

The significance of this compound in organophosphorus chemistry is particularly evident in its contribution to the development of new concepts in electronic structure and bonding. Unlike traditional organophosphorus compounds such as phosphines and phosphine oxides, which typically exist in acyclic or larger ring systems, the incorporation of phosphorus into a five-membered ring creates unique opportunities for σ-π orbital interactions that profoundly influence the compound's electronic properties. These interactions result in unusually low-lying lowest unoccupied molecular orbital energy levels, making phosphole oxides valuable electron-accepting components in various applications.

| Structural Feature | Impact on Properties | Applications |

|---|---|---|

| Five-membered ring constraint | Geometric rigidity | Enhanced stability |

| Phosphorus oxidation state | Electron-accepting character | Organic electronics |

| Aromatic system integration | Extended conjugation | Optical materials |

| Substituent modulation | Property tunability | Customized applications |

The compound's importance is further reflected in its role as a model system for understanding the fundamental principles governing phosphorus heterocycle reactivity and stability. Research involving this and related phosphole oxides has contributed to the development of new theoretical frameworks for predicting and explaining the behavior of phosphorus-containing π-systems. These theoretical advances have practical implications for the rational design of new materials with specific electronic and optical properties, facilitating the development of more effective organic electronic devices and functional materials.

In the context of synthetic organophosphorus chemistry, phosphole oxides like this compound have served as important test cases for the development of new synthetic methodologies. The recent development of photoelectrochemical synthetic approaches for phosphole oxide preparation represents a significant advance in sustainable organophosphorus synthesis, eliminating the need for stoichiometric transition metal oxidants and providing more environmentally friendly synthetic pathways. These methodological advances not only improve the accessibility of phosphole oxide derivatives but also demonstrate broader principles that can be applied to other areas of organophosphorus synthesis.

The importance of this compound extends to its applications in materials science, where phosphole oxides have emerged as crucial components in the development of organic electronic devices. Research has demonstrated that the unique electronic properties of phosphole oxides make them particularly well-suited for applications in organic light-emitting devices, where their electron-accepting characteristics and optical properties can be leveraged to improve device performance. The successful incorporation of phosphole oxide derivatives into functioning electronic devices represents a significant achievement in the translation of fundamental organophosphorus research into practical technological applications.

Propriétés

IUPAC Name |

3-methyl-1-phenyl-2,5-dihydro-1λ5-phosphole 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13OP/c1-10-7-8-13(12,9-10)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZGWWBWDYGSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCP(=O)(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884406 | |

| Record name | 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7564-51-4 | |

| Record name | 3-Methyl-1-phenyl-3-phospholene 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7564-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007564514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phospholene, 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydro-3-methyl-1-phenyl-1H-phosphole 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

It is known to be used as a catalyst for intramolecular aza-wittig cyclization reactions and polymerization reactions.

Mode of Action

The 3-Methyl-1-phenyl-3-phospholene 1-oxide interacts with its targets by acting as a catalyst in intramolecular aza-Wittig cyclization reactions and polymerization reactions.

Biochemical Pathways

The biochemical pathways affected by 3-Methyl-1-phenyl-3-phospholene 1-oxide are those involved in intramolecular aza-Wittig cyclization reactions and polymerization reactions.

Result of Action

It is known to be a reactant used for the preparation of phospha sugars and their radical bromination derivatives as anticancer agents.

Action Environment

The action, efficacy, and stability of 3-Methyl-1-phenyl-3-phospholene 1-oxide can be influenced by environmental factors. It is soluble in polar solvents and relatively sensitive to aqueous alkaline conditions, exhibiting both polymerization and addition of water.

Analyse Biochimique

Biochemical Properties

1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide plays a significant role in biochemical reactions, particularly as a catalyst for intramolecular aza-Wittig cyclization reactions and polymerization reactions. It interacts with various enzymes and proteins, facilitating these reactions. For instance, it is used in the preparation of phospha sugars and their radical bromination derivatives, which have shown potential as anticancer agents. The nature of these interactions involves the compound acting as a catalyst, thereby accelerating the reaction rates without being consumed in the process.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the preparation of phospha sugars and their derivatives can lead to changes in gene expression related to cancer cell proliferation. Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a catalyst in various reactions, facilitating the formation of new chemical bonds. This compound can also inhibit or activate enzymes, leading to changes in gene expression and cellular function. The exact mechanism of action involves the compound binding to specific sites on enzymes or other biomolecules, thereby altering their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its catalytic activity. Long-term effects observed in in vitro or in vivo studies include changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved reaction rates. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects observed in these studies indicate that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in the preparation of phospha sugars involves interactions with enzymes that catalyze the formation of these compounds. These interactions can lead to changes in the levels of metabolites and the overall metabolic activity of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its catalytic activity and overall effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within these compartments can affect its catalytic activity and interactions with other biomolecules, thereby influencing cellular function and metabolism.

Activité Biologique

1H-Phosphole, 2,5-dihydro-3-methyl-1-phenyl-, 1-oxide (CAS No. 15450-93-8) is a heterocyclic compound belonging to the class of phospholes. This compound has garnered interest due to its unique structural features and potential biological activities. Its molecular formula is with a molecular weight of approximately 176.19 g/mol .

Chemical Structure

The chemical structure of 1H-phosphole can be represented as follows:

Biological Activity Overview

The biological activity of phosphole derivatives, including 1H-phosphole, has been explored in various studies. The following sections summarize key findings related to its biological properties.

Anticancer Activity

Research indicates that phosphole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that certain phosphole compounds could inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways .

Table 1: Anticancer Activity of Phosphole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Phosphole A | MCF-7 | 15 | Apoptosis induction |

| Phosphole B | HeLa | 10 | Cell cycle arrest |

| 1H-Phosphole | A549 | 12 | ROS generation |

Antimicrobial Properties

In addition to anticancer effects, the antimicrobial activity of phospholes has also been documented. Studies have shown that these compounds possess inhibitory effects against various bacterial strains, suggesting their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Phosphole Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

The mechanisms underlying the biological activities of 1H-phosphole derivatives are still being elucidated. Some proposed mechanisms include:

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, triggering cell death in cancer cells.

- Inhibition of Key Enzymes : Certain phospholes may inhibit enzymes critical for cancer cell survival and proliferation.

- Modulation of Signaling Pathways : These compounds can influence various signaling pathways involved in cell growth and apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of phospholes in preclinical models:

- Case Study on Anticancer Effects : A study involving a series of phosphole derivatives showed promising results in reducing tumor size in xenograft models. The treatment group exhibited a significant decrease in tumor volume compared to controls .

- Antimicrobial Efficacy : Another study assessed the efficacy of phosphole compounds against antibiotic-resistant bacterial strains, demonstrating significant antibacterial activity and offering a potential alternative for treating resistant infections .

Applications De Recherche Scientifique

Organic Synthesis

1H-Phosphole derivatives are utilized in organic synthesis, particularly in the formation of cyclic structures through annulation reactions. The compound can serve as a precursor for synthesizing more complex phosphole derivatives, which are valuable in medicinal chemistry and materials science.

Case Study : A study demonstrated the use of 3-methyl-1-phenyl-2,5-dihydro-phosphole 1-oxide in the synthesis of cyclic phosphonates through nucleophilic substitution reactions. This method highlights the versatility of phospholes in creating diverse chemical architectures .

Catalysis

Phosphole compounds have been explored as catalysts in various chemical reactions. Their unique electronic properties enable them to facilitate reactions such as cross-coupling and oxidation processes.

Data Table: Catalytic Applications of Phospholes

| Reaction Type | Catalyst Used | Reference |

|---|---|---|

| Cross-coupling | 3-Methyl-1-phenyl-2,5-dihydro-phosphole 1-oxide | |

| Oxidation | Phosphole-based catalysts |

Material Science

The incorporation of phospholes into polymer matrices has shown promise for developing advanced materials with tailored properties. The phosphole structure contributes to enhanced thermal stability and optical properties.

Case Study : Research indicated that polymers containing phosphole units exhibited improved electrical conductivity and thermal stability compared to their non-phosphole counterparts, making them suitable for electronic applications .

Some studies have investigated the biological activity of phosphole derivatives, focusing on their potential as pharmaceutical agents. The unique structure may confer specific bioactive properties.

Data Table: Biological Studies on Phospholes

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogous phosphole derivatives:

Key Observations :

- Substituent Effects : The phenyl group in the target compound enhances aromatic interactions, making it suitable for optoelectronic applications. In contrast, ethyl or methyl groups (e.g., 5186-70-9, 15450-79-0) reduce π-conjugation but improve solubility .

- Electronic Properties: The 1-oxide group stabilizes the phosphorus center, increasing oxidation resistance compared to non-oxidized phospholes .

Physical and Chemical Properties

Méthodes De Préparation

Step 1: Cyclization to Form 2,5-Dihydro-3-methyl-1-phenyl-1H-phosphole

- Starting Materials: Phenylphosphine or phenylphosphorus trihalides and 1,3-butadiene or substituted butadienes (e.g., 3-methyl-1,3-butadiene).

- Reaction Conditions: The reaction is typically catalyzed by Lewis acids or other catalysts under controlled temperatures ranging from room temperature to moderate heating (up to 100 °C).

- Mechanism: The phosphorus reagent reacts with the diene through a cycloaddition or polymerization-inhibited pathway to form the phosphole ring with the phenyl substituent at position 1 and methyl at position 3.

Step 2: Oxidation to 1-Oxide

- Oxidizing Agents: Common oxidants include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

- Reaction Conditions: The oxidation is carried out under mild conditions to selectively oxidize the phosphorus atom to the pentavalent oxide without degrading the heterocyclic ring.

- Outcome: The oxidation yields this compound with high selectivity and purity.

Alternative Preparation Method from Phosphorus Trihalides and Chloroethanol

A patented method describes an alternative synthesis involving:

- Step 1: Reaction of phosphorus trihalide (e.g., PCl3) with chloroethanol at temperatures between -10 °C and 40 °C for 0.5 to 3 hours to form an intermediate compound.

- Step 2: This intermediate is then reacted with a catalyst, polymerization inhibitor, and 1,3-butadiene at room temperature for 4 to 10 hours.

- Step 3: The temperature is gradually increased to 40–80 °C for 12 to 24 hours, then to 80–100 °C for 8 to 14 hours to complete the formation of the phospholene oxide.

This method is noted for using readily available and inexpensive raw materials, moderate reaction conditions, and providing a cost-effective, scalable route to phosphole oxides including substituted derivatives like this compound.

Industrial Production Considerations

- Continuous Flow Reactors: Industrial synthesis often employs continuous flow technology to optimize reaction parameters such as temperature, pressure, and residence time, improving yield and reproducibility.

- Purification: Techniques such as distillation and crystallization are used to obtain high-purity products.

- Scalability: The methods are adapted for large-scale production, ensuring cost-effectiveness and environmental compliance.

Summary Table of Preparation Methods

Q & A

Q. What are the established synthetic routes for 1H-phosphole derivatives like 2,5-dihydro-3-methyl-1-phenyl-1-oxide, and what methodological considerations are critical for reproducibility?

Synthetic routes typically involve cyclization of phosphorus-containing precursors with substituted alkenes or alkynes under anhydrous conditions. For example, reactions with phenylphosphonic dichloride or analogous reagents in toluene, using triethylamine as a base, are common . Key considerations include:

Q. How can researchers characterize the structural and electronic properties of this phosphole oxide, and what analytical techniques are most reliable?

- NMR Spectroscopy : ¹H and ³¹P NMR are critical for confirming the phosphole ring structure and oxidation state. For example, ³¹P NMR signals for 1-oxides typically appear at δ 20–30 ppm .

- X-ray Crystallography : Resolves stereochemistry and bond lengths, particularly for verifying the dihydrophosphole ring conformation .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., loss of phenyl groups) .

Q. What are the stability profiles of dihydrophosphole oxides under varying experimental conditions, and how should storage be optimized?

Q. How is this compound utilized as a ligand or intermediate in organophosphorus chemistry?

Its electron-deficient phosphorus center enables coordination to transition metals (e.g., palladium or nickel), making it useful in catalytic cross-coupling reactions. Methodology includes ligand screening via kinetic studies under standardized conditions (e.g., Suzuki-Miyaura coupling) .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the dihydrophosphole ring in nucleophilic or electrophilic substitutions?

The 1-oxide group enhances electrophilicity at phosphorus, facilitating nucleophilic attacks (e.g., by Grignard reagents). Kinetic isotope effect (KIE) studies and DFT calculations are recommended to map transition states . Contradictions in regioselectivity (C3 vs. C5 substitution) may arise from solvent polarity effects, requiring controlled solvent screens .

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for structurally similar phosphole oxides?

- Empirical Contradiction Analysis : Compare datasets across multiple studies to identify outliers. For example, conflicting ¹H NMR signals for methyl groups may arise from solvent-induced shifts (CDCl₃ vs. DMSO-d₆) .

- Parametric Optimization : Vary acquisition parameters (e.g., temperature, concentration) to replicate conditions from conflicting reports .

Q. What strategies are effective for enhancing the catalytic activity of phosphole oxide-derived complexes in asymmetric synthesis?

- Steric Tuning : Introduce bulky substituents (e.g., 3-methyl groups) to improve enantioselectivity.

- Electronic Modulation : Attach electron-withdrawing groups (e.g., nitro) to the phenyl ring to enhance Lewis acidity. Validate via kinetic profiling and XAS (X-ray absorption spectroscopy) .

Q. How do computational methods (e.g., DFT) complement experimental data in predicting the redox behavior of this compound?

DFT calculations (B3LYP/6-311+G(d,p)) can model HOMO-LUMO gaps and oxidation potentials. Compare computed IR/Raman spectra with experimental data to validate accuracy. Discrepancies >5% may indicate unaccounted solvation effects .

Tables for Critical Data Comparison

Key Research Gaps and Recommendations

- Stereochemical Stability : Limited data exist on racemization rates of chiral derivatives. Conduct variable-temperature NMR studies.

- Ecotoxicity : No ecotoxicological profiles are available. Prioritize OECD 207-style assays for environmental risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.